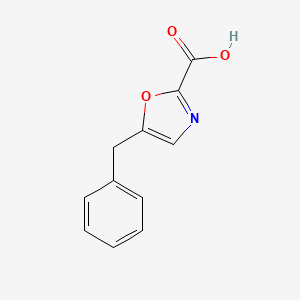

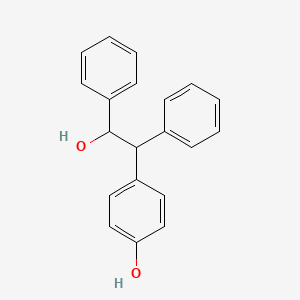

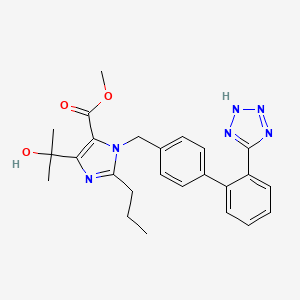

5-Benzyloxazole-2-carboxylic acid

Übersicht

Beschreibung

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom .

Synthesis Analysis

The synthesis of oxazole derivatives has seen significant development in recent years . Various synthetic methodologies have been used, involving different starting materials and catalysts .Molecular Structure Analysis

The oxazole ring is planar and aromatic, allowing it to participate in pi stacking interactions . The carboxyl group in carboxylic acids is polar, which makes these compounds capable of forming hydrogen bonds .Chemical Reactions Analysis

Carboxylic acids generally undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . Oxazoles, on the other hand, can participate in a variety of reactions due to the presence of both electron-rich (oxygen) and electron-deficient (nitrogen) atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are polar due to the presence of the carboxyl group, and this polarity influences their boiling points and solubility in water .Wissenschaftliche Forschungsanwendungen

- Small Molecule Synthesis : 5-Benzyl-oxazole-2-carboxylic acid serves as a building block for the synthesis of various small molecules. Chemists use it to create complex organic compounds through reactions like substitution, elimination, and oxidation .

Nanotechnology

The unique properties of oxazole derivatives make them valuable in nanotechnology:

- Surface Modification of Nanoparticles : Carboxylic acids act as surface modifiers for nanoparticles, including metallic nanoparticles and carbon nanostructures (such as carbon nanotubes and graphene). They enhance dispersion, stability, and compatibility in nanomaterials .

- Functionalization of Carbon Nanotubes : Researchers have used organic carboxylic acids (e.g., tartaric acid, maleic acid, and malic acid) to modify the surface of multi-walled carbon nanotubes (MWCNTs). This modification improves their properties for applications in polymer nanomaterials .

Medicine and Pharmaceuticals

Oxazole derivatives exhibit diverse biological activities, making them relevant in medical research:

- Antimicrobial Activity : Some oxazole derivatives demonstrate antimicrobial properties, which can be explored for potential drug development .

- Anticancer Potential : Researchers continue to investigate oxazole derivatives for their anticancer effects. Benzyl 2-phenyloxazole-4-carboxylate, a related compound, has shown promising activity against Mycobacterium tuberculosis .

- Anti-inflammatory and Antioxidant Effects : Oxazoles may have anti-inflammatory and antioxidant properties, making them interesting targets for drug discovery .

Other Applications

Beyond the fields mentioned above, consider these additional applications:

- Ester Synthesis : Carboxylic acid reductase enzymes can catalyze ester synthesis, which has implications in various chemical processes .

- Marketed Preparations : Oxazole derivatives are present in marketed drugs, such as aleglitazar (antidiabetic), ditazole (platelet aggregation inhibitor), and oxaprozin (COX-2 inhibitor) .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-benzyl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWZQMUDVTOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)